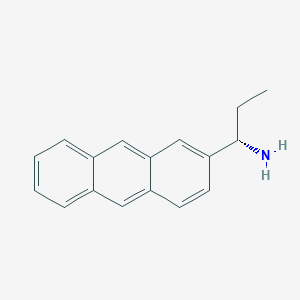
(1S)-1-(2-Anthryl)propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2-Anthryl)propylamine is an organic compound characterized by the presence of an anthracene moiety attached to a propylamine chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Anthryl)propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthracene and a suitable propylamine derivative.
Reaction Conditions: The anthracene is first functionalized to introduce a reactive group, such as a halide or a hydroxyl group, at the 2-position. This can be achieved through halogenation or hydroxylation reactions.
Coupling Reaction: The functionalized anthracene is then coupled with the propylamine derivative under appropriate conditions, such as in the presence of a base or a catalyst, to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
化学反应分析
Types of Reactions: (1S)-1-(2-Anthryl)propylamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can modify the amine group or the anthracene ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the anthracene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, acids, or bases depending on the specific reaction.
Major Products:
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Reduced amine or anthracene derivatives.
Substitution Products: Various substituted anthracene derivatives.
科学研究应用
(1S)-1-(2-Anthryl)propylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of (1S)-1-(2-Anthryl)propylamine involves its interaction with molecular targets, such as enzymes or receptors. The anthracene moiety can intercalate with DNA, affecting its structure and function. Additionally, the amine group can form hydrogen bonds or ionic interactions with biological targets, influencing their activity.
相似化合物的比较
- (2S)-2-(2-Anthryl)pyrrolidine
- (2S)-2-Amino-2-(2-Anthryl)acetic Acid
- 2-Anthryl Substituted Benzimidazole Derivatives
Comparison:
- Structural Differences: While (1S)-1-(2-Anthryl)propylamine has a propylamine chain, similar compounds may have different substituents, such as pyrrolidine or acetic acid groups.
- Unique Features: The specific arrangement of the anthracene moiety and the propylamine chain in this compound provides unique chemical and biological properties, such as specific binding affinities and reactivity profiles.
属性
IUPAC Name |
(1S)-1-anthracen-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-2-17(18)15-8-7-14-9-12-5-3-4-6-13(12)10-16(14)11-15/h3-11,17H,2,18H2,1H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQWZKPSJZCHNZ-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B6590793.png)
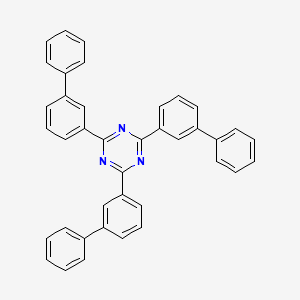
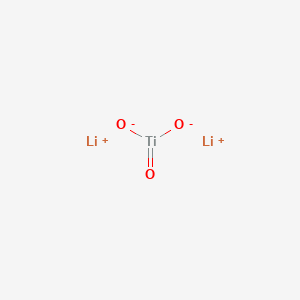
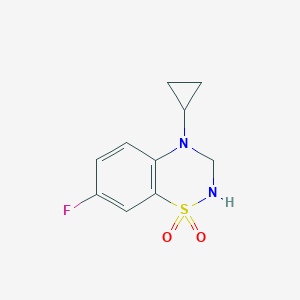
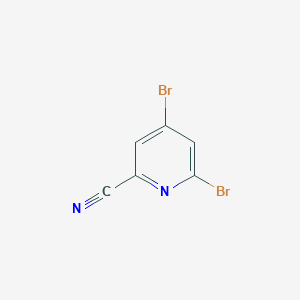

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B6590842.png)
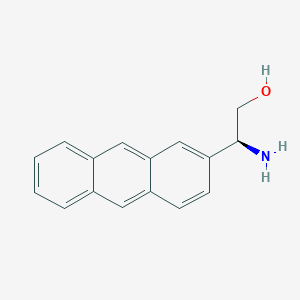
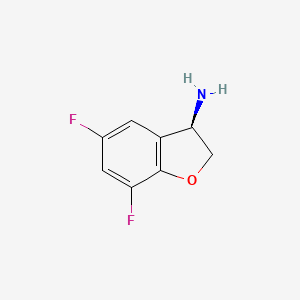
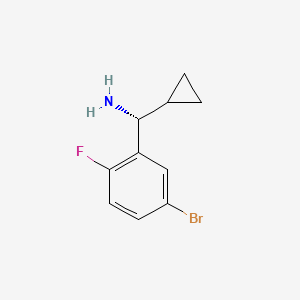
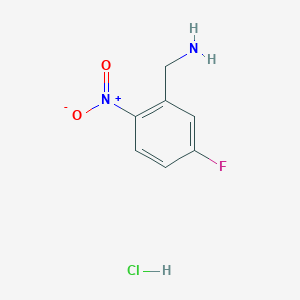
![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)
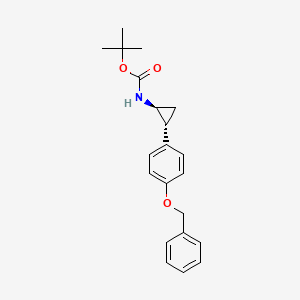
![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)
